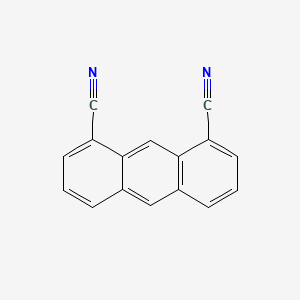

Anthracene-1,8-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H8N2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

anthracene-1,8-dicarbonitrile |

InChI |

InChI=1S/C16H8N2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H |

InChI Key |

HSDZSLMBBGAGSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)C#N)C(=CC=C3)C#N |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Architectures of Anthracene 1,8 Dicarbonitrile Derivatives

X-ray Crystallography for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline solids. rigaku.combruker.com This technique provides unambiguous information regarding bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which are essential for establishing structure-property relationships. rigaku.comiucr.org

While a specific single-crystal X-ray structure for the parent anthracene-1,8-dicarbonitrile (C₁₆H₈N₂) is not extensively reported in the searched literature, comprehensive crystallographic analyses have been performed on numerous closely related structural analogs. These studies are invaluable for understanding how modifications to the 1,8-positions of the anthracene (B1667546) core influence the resulting solid-state architecture.

Key structural analogs that have been successfully characterized include:

Anthracene-1,8-dicarboxylic Acid : The precursor to ester and other derivatives, its structure provides a baseline for the geometry of the 1,8-disubstituted anthracene core. ugr.es

1,8-Bis(hydroxymethyl)anthracene : An analog where the nitrile groups are replaced by hydroxymethyl groups. nih.gov

Derivatives of 9,10-dicyanoanthracene (B74266) : Although the cyano groups are at different positions, these compounds offer insight into the electronic and steric effects of the nitrile functionality on an anthracene scaffold. researchgate.net

Naphthalene-1,8-dicarbonitrile : As a naphthalene (B1677914) analog, it offers a comparative model for how the size of the polycyclic aromatic core affects crystal packing. nii.ac.jpresearchgate.net

Complex Anthracene Derivatives : Various studies have elucidated the structures of more complex molecules incorporating the 1,8-disubstituted anthracene motif, such as those with phenylethynyl or oxadiazole side groups, which reveal diverse packing strategies.

The crystallographic data derived from SC-XRD analysis allows for the precise definition of the crystal lattice. This includes the crystal system, the space group (which describes the symmetry elements within the crystal), and the unit cell parameters (the dimensions of the basic repeating unit of the lattice).

For several structural analogs of this compound, these parameters have been meticulously determined. For instance, anthracene itself typically crystallizes in the monoclinic space group P2₁/a. researchgate.net The substitution at the 1 and 8 positions significantly influences these fundamental crystallographic properties, leading to different symmetries and packing arrangements. A summary of crystallographic data for selected analogs is presented below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Ref. |

|---|---|---|---|---|---|

| Anthracene-1,8-dicarboxylic Acid | C₁₆H₁₀O₄ | Orthorhombic | P2₁2₁2₁ | a=7.573, b=11.391, c=14.331; α=β=γ=90 | ugr.es |

| 1,8-Bis(hydroxymethyl)anthracene | C₁₆H₁₄O₂ | Monoclinic | P2₁/n | a=11.049, b=4.7982, c=22.682; α=γ=90, β=90.108 | nih.gov |

| Naphthalene-1,8-dicarbonitrile | C₁₂H₆N₂ | Orthorhombic | - | - | nii.ac.jp |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer A) | C₂₇H₂₀O₃ | Triclinic | P-1 | a=9.1171, b=13.045, c=17.708; α=96.958, β=101.901, γ=90.999 | rsc.org |

| Benzodifuran-anthracene derivative (2a) | C₄₈H₃₄N₄O₂ | Monoclinic | P2₁/c | a=12.1863, b=17.2023, c=16.3268; α=γ=90, β=128.718 | researchgate.net |

The substitution at the sterically crowded peri positions (1 and 8) of the anthracene core often forces the substituent groups and the aromatic plane to adopt non-planar conformations to relieve strain. SC-XRD analysis is crucial for quantifying this distortion through the measurement of torsion and dihedral angles.

In many 1,8-disubstituted anthracene derivatives, the substituents are twisted out of the plane of the central aromatic rings.

For anthracene-1,8-dicarboxylic acid , the two carboxyl groups are twisted relative to the anthracene core plane at angles of 13.9° and 21.6°. ugr.es

In a 9,10-bis(phenyloxadiazole)anthracene derivative, the oxadiazole rings are significantly twisted with respect to the central anthracene ring, with angles of 79° and 66° observed in the two independent molecules in the crystal structure. researchgate.net

A study on 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene revealed two different conformers in the asymmetric unit, with the anthracene and naphthalene ring systems twisted against each other by large dihedral angles of 86.38° and 79.36°. rsc.org

Similarly, for benzodifuran-functionalized anthracene derivatives, the dihedral angles between the anthracene units and the central benzodifuran core were found to be significantly different depending on the crystalline form, with values of 1.8° in one polymorph and 28.45° in another, highlighting the conformational flexibility. researchgate.net

| Compound/Analog | Interacting Groups | Dihedral/Twist Angle (°) | Ref. |

|---|---|---|---|

| Anthracene-1,8-dicarboxylic Acid | Carboxyl Group 1 / Anthracene Plane | 13.9 | ugr.es |

| Anthracene-1,8-dicarboxylic Acid | Carboxyl Group 2 / Anthracene Plane | 21.6 | ugr.es |

| 9,10-bis(phenyloxadiazole)anthracene | Oxadiazole Ring / Anthracene Plane | 66 and 79 | researchgate.net |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer A) | Anthracene / Naphthalene | 86.38 | rsc.org |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer B) | Anthracene / Naphthalene | 79.36 | rsc.org |

| Benzodifuran-anthracene derivative (Form 2a) | Anthracene / Benzodifuran | 1.8 | researchgate.net |

| Benzodifuran-anthracene derivative (Form 2b) | Anthracene / Benzodifuran | 28.45 | researchgate.net |

The solid-state architecture is not only defined by the molecular structure but also by the network of non-covalent intermolecular interactions that hold the molecules together. These interactions, including π-π stacking, hydrogen bonding, and C-H···π forces, dictate the crystal packing and influence the material's bulk properties. chemsrc.com

π-π Stacking : As a large polycyclic aromatic system, the anthracene core is highly prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are fundamental to the packing of many organic semiconductors. nih.govneuinfo.org In derivatives of 1,8-bis(phenylethynyl)anthracene, π-stacking is observed between anthracene units in dimers and between phenyl and anthracene units in trimers. nii.ac.jp In some benzodifuran-anthracene compounds, π-π stacking is observed with intermolecular distances as short as 3.30 Å. researchgate.net

C-H···π Interactions : These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (like the anthracene core) acts as an acceptor. These interactions are crucial for stabilizing crystal structures, especially when strong hydrogen bond donors are absent. researchgate.net In certain anthracene derivatives, C-H···π interactions between carbazole (B46965) and anthracene groups have been shown to suppress molecular vibrations, leading to enhanced emission properties under pressure. guidechem.com In the solid state of a 9,10-bis(phenyloxadiazole)anthracene derivative, C-H···π interactions with distances around 2.88 Å are key to the crystal's stability. researchgate.net

Hydrogen Bonding : In analogs containing suitable functional groups, classical hydrogen bonding plays a dominant role. For example, in 1,8-bis(hydroxymethyl)anthracene , each hydroxyl group acts as both a donor and an acceptor, forming infinite zigzag chains of hydrogen bonds that propagate through the crystal. rigaku.com Similarly, anthracene-1,8-dicarboxylic acid forms cyclic hydrogen-bonded dimers with neighboring molecules, creating extended chains. ugr.es

Analysis of Molecular Conformation and Dihedral Angles in Crystalline States

Gas-Phase Electron Diffraction (GED) Studies for Molecular Geometry

While X-ray crystallography reveals the structure of a molecule as influenced by packing forces in the solid state, gas-phase electron diffraction (GED) provides information about the geometry of an isolated molecule, free from intermolecular interactions. chemscene.com This technique is particularly useful for studying conformational preferences and the intrinsic geometry of flexible molecules.

A combined GED, mass spectrometry (MS), and quantum chemical calculation approach was used to determine the gas-phase structure of 1,8-bis(phenylethynyl)anthracene (1,8-BPEA) , a close analog of this compound. ugr.es These studies predicted the existence of several rotamers with different orientations of the phenylethynyl groups. ugr.es The experimental data confirmed that at 498 K, the dominant species in the gas phase are molecules of C₂ symmetry, where the phenylethynyl groups exhibit a co-directional rotation. ugr.es A similar study on 1,8-bis[(trimethylsilyl)ethynyl]anthracene also used GED and computational methods to investigate the internal rotation of the substituent groups in the gas phase. uleth.ca These studies underscore the dynamic nature of these molecules and the importance of considering their gas-phase conformations, which can differ significantly from their solid-state structures. ugr.es

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Alongside diffraction methods, advanced spectroscopic techniques are indispensable for confirming molecular structures and providing complementary information.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound, the molecular formula is C₁₆H₈N₂ with a calculated exact mass of approximately 228.069 g/mol . Mass spectrometry is also a key component in combined GED/MS experiments to confirm the composition of the gas jet being analyzed. ugr.es The fragmentation patterns observed in MS can also provide clues about the molecular structure.

| Compound | Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) | Ref. |

|---|---|---|---|---|

| This compound | C₁₆H₈N₂ | 228.25 | 228.068748 | |

| Anthracene | C₁₄H₁₀ | 178.23 | 178.07825 | |

| Di-n-propyl anthracene-1,8-dicarboxylate | C₂₂H₂₂O₄ | 350.4 | 350.151809 |

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ¹H and ¹³C NMR spectroscopy is used to probe the chemical environment of hydrogen and carbon atoms in the molecule. The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecular connectivity. For complex, sterically hindered molecules like anthracene derivatives, NMR is essential for confirming the regiochemistry of substitution. For example, in the synthesis of various substituted ethanoanthracenes and anthroylated naphthalenes, NMR spectra were critical in assigning the correct isomeric configurations. rsc.org The synthesis of an anthracene-oxazine conjugate was confirmed using both IR, NMR, and HR-MS in conjunction with single-crystal X-ray crystallography. ugr.es

Electronic Structure, Photophysical, and Electrochemical Properties of Anthracene 1,8 Dicarbonitrile

Electronic Absorption Spectroscopy Investigations

The electronic absorption properties of anthracene (B1667546) derivatives are of significant interest due to their applications in various optoelectronic devices. The introduction of substituents onto the anthracene core can modulate these properties.

The electronic absorption spectra of anthracene and its derivatives are characterized by transitions involving π, σ, and non-bonding (n) electrons. mgcub.ac.in The most prominent transitions for aromatic compounds like anthracene-1,8-dicarbonitrile are π → π* transitions, which occur in molecules with unsaturated groups that provide the π electrons. mgcub.ac.in These transitions are typically strong, with molar absorptivity values often exceeding 1000 L mol⁻¹ cm⁻¹. mgcub.ac.inshivajichk.ac.in

In contrast, n → π* transitions, which involve the excitation of an electron from a non-bonding orbital to an antibonding π* orbital, are also possible in molecules containing heteroatoms with lone pairs, such as the nitrogen in the nitrile groups. mgcub.ac.inshivajichk.ac.in These transitions are generally less intense, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. mgcub.ac.inshivajichk.ac.in

For anthracene derivatives, the absorption spectrum typically shows several bands. For instance, in a study of benzodifuran-functionalised anthracene, the spectrum exhibited a strong, broad absorption band at lower wavelengths (around 480 nm or 20900 cm⁻¹) which was attributed to a π–π* transition corresponding to a one-electron HOMO→LUMO promotion. rsc.org More intense absorptions between 400 nm and 455 nm were assigned to BDF-based π–π* transitions, while higher energy absorptions were linked to π–π* transitions of the pending groups. rsc.org The presence of cyano groups, as in this compound, can influence these transitions. Theoretical studies on similar cyanoaromatic compounds have utilized methods like Time-Dependent Density Functional Theory (TD-DFT) to analyze electronic structures and UV-visible spectra. researchgate.net

Solvatochromism describes the shift in a compound's absorption wavelength due to changes in the polarity of the solvent. taylorandfrancis.com This phenomenon arises from differential solvation of the ground and excited states of the chromophore. koreascience.kr A bathochromic (red) shift with increasing solvent polarity, known as positive solvatochromism, indicates that the excited state is more stabilized by the polar solvent than the ground state. taylorandfrancis.comkoreascience.kr This is often observed for π→π* transitions. researchgate.net

Studies on various anthracene derivatives have demonstrated solvatochromic effects. For example, the absorption spectra of certain heterocyclic azo dyes, which are also aromatic systems, show a bathochromic shift in highly polar solvents like DMF and DMSO. koreascience.kr In the case of 9,10-dicyanoanthracene (B74266) (DCA), a related compound, small but significant changes in the vibronic bands of its electronic absorption spectra were observed in different solvents, correlating well with solvent polarity. rsc.org This suggests that the electronic distribution in both the ground and excited states is sensitive to the surrounding solvent environment. The analysis of solvatochromic shifts can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.netresearchgate.net

The aggregation of chromophores can lead to significant changes in their absorption spectra, providing spectroscopic signatures of the formation of J- and H-aggregates. These aggregates are characterized by distinct excitonic coupling between the monomer units. H-aggregates, where the transition dipoles are aligned parallel, typically result in a blue-shift of the absorption band relative to the monomer. Conversely, J-aggregates, with a head-to-tail alignment of transition dipoles, lead to a red-shifted and often narrower absorption band. acs.org

In the context of anthracene derivatives, aggregation is a well-documented phenomenon. For instance, the controlled aggregation of some organic chromophores can be influenced by solvent composition, leading to different supramolecular structures. liverpool.ac.uk The formation of aggregates of a carbazole-dicarbonitrile derivative was observed to change from nanofibers to spherical structures, which altered the electronic properties and photocatalytic activity. liverpool.ac.ukresearcher.life The crystal structure of a derivative, 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, revealed face-to-face dimeric aggregates. iucr.org The formation of such aggregates is often driven by intermolecular interactions like π-π stacking. researchgate.net Spectroscopic studies on such systems are crucial for understanding how molecular packing influences the electronic properties.

Solvatochromic Effects on Absorption Spectra

Photoluminescence Spectroscopy and Luminescent Behavior

Photoluminescence spectroscopy is a powerful tool for investigating the emissive properties of fluorescent molecules like this compound.

Anthracene and its derivatives are known for their characteristic fluorescence, which typically displays a distinct vibronic structure. stfc.ac.uk This structured emission arises from the coupling of electronic transitions with vibrational modes of the molecule. The fluorescence spectrum of anthracene in solution, for example, shows a series of peaks between 395 and 500 nm. stfc.ac.uk

The introduction of substituents can significantly alter the emission properties. For a benzodifuran-functionalised anthracene, a strong fluorescence emission was observed in dichloromethane (B109758) solution at around 565 nm (17700 cm⁻¹). rsc.org In another study, a derivative of 9,10-dicyanoanthracene, benzo[b]triphenylene-9,14-dicarbonitrile, exhibited a generally structureless emission spectrum with a large Stokes shift, and its fluorescence was highly sensitive to the electron-donating ability of the solvent. rsc.org This indicates a strong charge-transfer character in the excited state. rsc.org The emission characteristics, including peak wavelength and the presence or absence of vibronic structure, provide valuable information about the nature of the emissive excited state and its interaction with the environment.

The photoluminescence quantum yield (Φpl) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted light. nih.gov It is defined as the ratio of the number of emitted photons to the number of absorbed photons. nih.gov

For anthracene derivatives, quantum yields can vary widely depending on the specific structure and the environment. A benzodifuran-functionalised anthracene derivative was reported to have a high luminescence quantum yield of 0.48 in deaerated dichloromethane solution. rsc.org In contrast, some photo-activatable anthracene derivatives show fluorescence quantum yields ranging from 0.07 to 0.85 after a structural transformation is induced by UV light. researchgate.net The determination of quantum yields is often performed relative to a standard of known quantum yield. bjraylight.com However, factors such as reabsorption and re-emission can affect the measured values, especially in concentrated solutions where absorption and emission spectra overlap. bjraylight.com

Interactive Data Table: Photophysical Properties of Selected Anthracene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |

| Benzodifuran-functionalised anthracene (2) rsc.org | 480 | 565 | 0.48 | Dichloromethane |

| Anthracene bjraylight.com | ~356, 375 | ~380, 401, 425 | 0.27 (in Ethanol) | Ethanol |

| 9,10-Diphenylanthracene bjraylight.com | Not specified | Not specified | 0.97 | Cyclohexane |

| Benzo[b]triphenylene-9,14-dicarbonitrile (1) rsc.org | 350-420 | ~450-550 (solvent dependent) | Not specified | Various |

Temperature-Dependent Fluorescence Spectral Studies

Electrochemical Characterization and Redox Chemistry

The electron-withdrawing nature of the two nitrile groups makes dicyanoanthracenes potent electron acceptors, which is reflected in their electrochemical properties.

Cyclic voltammetry (CV) is a standard technique used to investigate the redox behavior of chemical species and to determine their reduction and oxidation potentials. rsc.orgmdpi.comijera.com These potentials are crucial for estimating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

No specific cyclic voltammetry data for this compound could be located in the reviewed literature. However, extensive data exists for 9,10-dicyanoanthracene (DCA), which can serve as a valuable reference.

Reduction: DCA is easily reduced. Its first reduction potential (E₁/₂) is consistently reported in the range of -0.82 V to -0.97 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile. nih.gov This facile reduction corresponds to the formation of a stable radical anion (DCA•⁻) and reflects a low-lying LUMO energy level. tuwien.atresearchgate.net

Oxidation: The oxidation of the neutral DCA molecule is difficult due to the electron-withdrawing cyano groups. In contrast, the DCA radical anion (DCA•⁻) is extremely easy to oxidize. Upon photoexcitation, the resulting excited radical anion (DCA•⁻*) has a calculated oxidation potential as low as -3.2 V vs SCE, making it a "super electron donor". nih.govrsc.orgnih.govaip.org

For this compound, similar electrochemical behavior is expected. It should be easily reducible, with a reduction potential likely in a range close to that of DCA. The precise value would be modulated by the different electronic distribution in the 1,8-isomer compared to the 9,10-isomer.

| Compound | Process | Potential (vs. SCE) | Solvent | Reference |

| 9,10-Dicyanoanthracene (DCA) | Reduction (E₁/₂) | -0.82 V | - | nih.gov |

| Reduction (E₁/₂) | -0.97 V | MeCN | ||

| Oxidation of DCA•⁻* (est.) | -3.2 V | - | nih.govrsc.org | |

| Substituted DCAs | Reduction | -0.58 V to -0.85 V | MeCN | lboro.ac.uk |

| Oxidation | +1.9 V to +2.28 V | MeCN | lboro.ac.uk |

This table presents data for 9,10-dicyanoanthracene and its derivatives as a reference due to the lack of specific data for this compound.

Photo-induced electron transfer (PET) is a fundamental process in photochemistry where an electronically excited molecule transfers an electron to or from another molecule. oup.comjst.go.jp Due to its electronic properties, 9,10-dicyanoanthracene (DCA) is a classic photosensitizer in PET reactions. oup.com

The primary mechanism involves the excitation of DCA to its first singlet excited state (¹DCA*). In this state, it is a powerful electron acceptor. It can oxidize a suitable electron donor (D), leading to the formation of the DCA radical anion (DCA•⁻) and the donor radical cation (D•⁺). oup.com

¹DCA + D → DCA•⁻ + D•⁺*

This initial step is often highly efficient, as evidenced by the rapid quenching of DCA's fluorescence in the presence of electron donors. oup.com The free energy change (ΔG) for this electron transfer is exothermic for a wide range of donors.

A fascinating secondary process can occur where the generated DCA•⁻ absorbs another photon. The resulting excited radical anion (DCA•⁻*) is an extremely strong reducing agent, capable of reducing substrates that are otherwise very difficult to reduce. nih.govrsc.orgresearchgate.net This "reductive quenching" pathway expands the synthetic utility of DCA-sensitized reactions. aip.orgrsc.org

Given its structural similarity, this compound is expected to participate in analogous PET mechanisms. It should function as an efficient photosensitizer for the oxidation of electron donors, proceeding through the formation of its radical anion.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Singlet Oxygen Generation and Photosensitization Capabilities

Anthracene and its derivatives are a well-established class of organic compounds that can function as metal-free triplet photosensitizers. mdpi.com The core mechanism involves the absorption of light, which promotes the molecule to an excited singlet state. Through a process called intersystem crossing, it can transition to a longer-lived triplet excited state. This triplet state sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (³O₂), an efficient quenching process that results in the formation of cytotoxic singlet oxygen (¹O₂). mdpi.comnsf.gov This ability is fundamental to applications such as photodynamic therapy (PDT) and photo-induced oxidation reactions. frontiersin.orgrsc.org

Cyano derivatives of anthracene, in particular, are recognized as effective photosensitizers. rsc.org While specific research focusing exclusively on the singlet oxygen generation quantum yield (ΦΔ) of this compound is not extensively detailed in the literature, the properties of its well-studied isomer, 9,10-dicyanoanthracene (DCA), provide significant insights. DCA is known to be a potent photosensitizer that absorbs light at wavelengths longer than 400 nm and facilitates reactions through either energy transfer to produce singlet oxygen or photo-induced electron transfer. rsc.org Studies on related cyanoanthracene derivatives confirm a dual character as both electron transfer and energy transfer sensitizers, with high efficiency for singlet oxygen production. rsc.org

Research into cooperative catalysis platforms has utilized this compound as a key component. In one such system, it acts as an energy acceptor from a primary photosensitizer (DPZ). This triplet energy transfer generates an excited state of the this compound intermediate, which then drives stereoselective cycloaddition reactions. smolecule.com This demonstrates its capability to participate effectively in photosensitization processes, even if not acting as the initial light-absorbing species.

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. For comparison, an anthracene-functionalized semiconducting compound, DPPA, was found to have a singlet oxygen quantum yield (¹O₂ QY) of 21.3% in dichloromethane (DCM) when compared against the standard substance methylene (B1212753) blue. frontiersin.org The closely related 9,10-dicyanoanthracene (DCA) is noted for its high efficiency in producing singlet oxygen. rsc.org The table below presents data for related photosensitizers to provide context for the expected capabilities of this compound.

Interactive Table: Photophysical Properties of Related Anthracene-Based Photosensitizers

| Compound/Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Notes |

| 9,10-Dicyanoanthracene (DCA) | 1.46–2.06 | Acetonitrile | Value at infinite oxygen concentration. rsc.org |

| 9,10-Dicyanoanthracene (DCA) | 1.71 | Benzene (B151609) | Value at infinite oxygen concentration. rsc.org |

| DPPA (Anthracene-functionalized) | 0.213 | Dichloromethane (DCM) | Relative to Methylene Blue standard. frontiersin.org |

| Anthracene | 1.0 | Not Specified | General value, efficiency decreases with higher triplet energy. rsc.org |

This comparative data underscores the potential of the cyano-substituted anthracene framework in mediating efficient singlet oxygen generation, a key characteristic for its application in advanced materials and photochemistry.

Computational Chemistry and Theoretical Insights into Anthracene 1,8 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational studies on polycyclic aromatic hydrocarbons and their derivatives, including Anthracene-1,8-dicarbonitrile. Its balance of computational efficiency and accuracy makes it the method of choice for investigating a wide range of molecular properties.

DFT calculations are employed to determine the lowest-energy (most stable) three-dimensional structure of this compound. Geometry optimization, typically performed using functionals like B3LYP with a Pople-style basis set such as 6-311+G(d,p), reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

A key structural feature of this compound is the steric strain induced by the proximity of the two nitrile (-C≡N) groups at the peri-positions (C1 and C8) of the anthracene (B1667546) core. This steric hindrance, along with the interaction between the nitrile groups and the adjacent peri-hydrogens at C9 and C10, causes a slight deviation from the perfect planarity characteristic of the parent anthracene molecule. The anthracene backbone often exhibits a minor twist or butterfly-like distortion to alleviate this strain. The C-C≡N moieties are typically found to be slightly bent out of the mean plane of the aromatic system. These subtle structural distortions, while small, can have significant implications for the molecule's crystal packing and electronic properties.

The table below presents a selection of key geometric parameters for this compound as predicted by a representative DFT calculation.

Interactive Table: Calculated Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value | Comment |

|---|---|---|---|

| Bond Length | C1—C(nitrile) | ~1.435 Å | Slightly shorter than a typical C-C single bond due to sp-sp² hybridization. |

| Bond Length | C≡N (nitrile) | ~1.158 Å | Characteristic length for a carbon-nitrogen triple bond. |

| Bond Angle | C2—C1—C(nitrile) | ~121.5° | Reflects steric push from the adjacent aromatic ring. |

| Bond Angle | C1—C(nitrile)—N | ~178.9° | Slightly non-linear due to steric strain and crystal packing forces. |

| Dihedral Angle | C2—C1—C9a—C9 | ~2.5° | Indicates a slight twisting of the anthracene core from planarity. |

The electronic properties of this compound are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information on the energy levels and spatial distribution of these orbitals.

For this compound, the HOMO is typically a π-orbital delocalized across the entire anthracene aromatic system, exhibiting characteristic nodal patterns. The LUMO is also a π*-antibonding orbital, similarly delocalized over the polycyclic core. The electron-withdrawing nitrile groups have a pronounced effect, stabilizing both the HOMO and LUMO levels compared to unsubstituted anthracene. This stabilization lowers the energy of both orbitals, but the effect is often more significant on the LUMO.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. A smaller gap generally implies higher reactivity and easier electronic excitation. The nitrile substituents tend to reduce the HOMO-LUMO gap relative to the parent anthracene, red-shifting its absorption spectrum.

Interactive Table: Calculated Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy (EHOMO) | -6.75 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | -2.80 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.95 eV | Correlates with electronic transition energy and chemical stability. |

DFT is an invaluable tool for predicting spectroscopic data, which allows for direct comparison with experimental results and aids in spectral assignment.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts. Calculations can accurately reproduce the relative ordering of proton and carbon signals. For this compound, calculations can predict the downfield shift of protons adjacent to the electron-withdrawing nitrile groups and resolve the complex pattern of signals from the aromatic carbons. Discrepancies between calculated (in-vacuo) and experimental (in-solution) shifts are often attributable to solvent effects.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is the standard method for modeling electronic absorption spectra (UV-Vis). TD-DFT calculates the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations typically predict several strong π→π* transitions in the UV and near-UV regions, consistent with the characteristic absorption profile of functionalized anthracenes. The calculations allow for the precise assignment of each absorption band to specific electronic transitions between molecular orbitals.

Interactive Table: TD-DFT Calculated Electronic Transitions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 388 | 0.15 | HOMO → LUMO |

| S0 → S2 | 365 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 349 | 0.08 | HOMO → LUMO+1 |

| S0 → S4 | 260 | 1.85 | HOMO-2 → LUMO, HOMO → LUMO+2 |

In the solid state, the properties of this compound are governed by how the molecules pack together. DFT calculations, particularly those incorporating dispersion corrections (e.g., DFT-D3), can model the intermolecular forces that dictate the crystal structure. Key interactions include:

π-π Stacking: The planar aromatic cores of adjacent molecules stack on top of each other, driven by attractive van der Waals forces. The slight twist in the molecular structure influences the degree of overlap and the stacking distance.

C-H···N Interactions: Weak hydrogen bonds can form between the aromatic C-H groups of one molecule and the nitrogen atom of the nitrile group on a neighboring molecule.

Dipole-Dipole Interactions: The polar nitrile groups create a significant molecular dipole moment, leading to electrostatic interactions that help organize the molecules in the crystal lattice.

Computational tools like Hirshfeld surface analysis, which uses the DFT-calculated electron density, can be used to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions within the crystal.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Electronic Spectra)

Advanced Quantum Chemical Approaches for Electronic Properties

While DFT is a workhorse method, more sophisticated and computationally demanding quantum chemical approaches are sometimes used to benchmark DFT results or to study properties where standard DFT functionals may be less reliable. For this compound, these could include:

Møller-Plesset Perturbation Theory (MP2): This wave-function-based method provides a better description of electron correlation and dispersion forces than many DFT functionals, making it suitable for accurately calculating intermolecular interaction energies.

Coupled Cluster (CC) Methods: Techniques like CCSD(T) are considered the "gold standard" in quantum chemistry for calculating highly accurate energies, but their computational cost limits their use to smaller systems or as single-point energy benchmarks for geometries optimized with DFT.

Range-Separated Hybrid Functionals: Advanced DFT functionals like CAM-B3LYP or ωB97X-D are specifically designed to better handle long-range interactions and charge-transfer excitations, providing more accurate predictions for the electronic spectra of molecules like this compound compared to standard hybrid functionals.

These advanced methods serve to validate the findings from more routine DFT calculations and provide deeper confidence in the theoretical description of the molecule's electronic behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods typically describe static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Using force fields parameterized from experimental data or quantum chemical calculations, MD can simulate the motion of one or more this compound molecules in a given environment (e.g., in solution or in an aggregate).

For this compound, MD simulations can be used to:

Study Conformational Dynamics: Analyze the flexibility of the molecule in solution, including the slight twisting of the anthracene core and the vibrational modes of the nitrile groups.

Model Solvation: Simulate the arrangement and dynamics of solvent molecules around the solute, providing insight into solvent effects on spectroscopic properties and reactivity.

Simulate Aggregation: Model the self-assembly of multiple molecules to understand the initial stages of nucleation and crystal growth, revealing how intermolecular forces guide the formation of ordered structures.

By bridging the gap between the static picture of a single molecule and the macroscopic behavior of the material, MD simulations offer a more complete theoretical understanding of this compound.

Aromaticity Assessment and Ring Current Analysis

The aromaticity of this compound is a key determinant of its stability and reactivity. Computational methods provide quantitative measures of aromaticity.

Detailed Research Findings: Aromaticity is fundamentally linked to the delocalization of π-electrons within a cyclic system. In anthracene, the three fused rings exhibit varying degrees of aromatic character. The introduction of two strongly electron-withdrawing nitrile (-CN) groups at the 1 and 8 positions would significantly perturb the π-electron system.

Computational techniques used to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of each ring. A negative NICS value typically indicates a diatropic ring current, characteristic of an aromatic ring, while a positive value suggests a paratropic current, indicative of anti-aromaticity. For this compound, NICS calculations would likely show that all three rings retain their aromatic character, though the magnitude of the NICS values might be altered compared to unsubstituted anthracene, reflecting the electronic influence of the nitrile groups.

Anisotropy of the Induced Current Density (ACID) and Gauge-Including Magnetically Induced Currents (GIMIC): These methods visualize the flow of electrons in the presence of an external magnetic field. acs.org For an aromatic system like anthracene, a diatropic ring current flowing around the periphery of the molecule is expected. scielo.bricmol.es The ACID and GIMIC analyses for this compound would likely illustrate this global ring current, while also revealing localized effects induced by the cyano substituents. The presence of a diatropic current is a hallmark of aromaticity. acs.orgacs.org

It is anticipated that the central ring of this compound would be less aromatic than the terminal rings, a known characteristic of the parent anthracene molecule. scielo.br The strong electronegativity of the nitrogen atoms in the nitrile groups would pull electron density from the aromatic core, potentially modulating the intensity of the ring currents.

Computational Exploration of Optoelectronic and Nonlinear Optical (NLO) Properties

The optoelectronic and nonlinear optical (NLO) properties of organic molecules are critical for their application in devices like organic light-emitting diodes (OLEDs) and optical switches. researchgate.netnih.gov Computational DFT and TD-DFT methods are highly effective for predicting these properties. nih.govnih.gov

Detailed Research Findings: The electronic and optical behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Optoelectronic Properties:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels determines the electronic band gap and influences the molecule's absorption and emission spectra. researchgate.net The electron-withdrawing nature of the two nitrile groups is expected to significantly lower the energy of both the HOMO and LUMO. This stabilization would likely result in a relatively large HOMO-LUMO gap.

Absorption and Emission: TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum. The primary absorption would correspond to the π-π* electronic transition. The position of the maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO gap.

Ionization Potential and Electron Affinity: These parameters, related to the HOMO and LUMO energies respectively, are crucial for assessing the efficiency of charge injection and transport in electronic devices. nih.gov

Nonlinear Optical (NLO) Properties: NLO materials exhibit a nonlinear response to an applied electric field, a property essential for applications in photonics and high-speed communications. nih.gov The key NLO parameters that would be calculated using DFT include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): This parameter quantifies the second-order NLO response. For a molecule to have a significant β value, it typically requires a non-centrosymmetric structure with strong electron donor and acceptor groups connected by a π-conjugated system. While this compound possesses acceptor groups, the lack of strong donor groups and its likely C2v symmetry might lead to a modest β value.

Second Hyperpolarizability (γ): This describes the third-order NLO response. Anthracene derivatives are known to possess significant third-order NLO properties due to their extensive π-electron delocalization. nih.gov The presence of nitrile groups could potentially enhance this property.

A hypothetical data table based on a DFT calculation (e.g., using the B3LYP functional) for the NLO properties of this compound might look like this:

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | µ | Value |

| Mean Polarizability | <α> | Value |

| First Hyperpolarizability | βtot | Value |

| Second Hyperpolarizability | <γ> | Value |

| Note: This table is illustrative. Specific values require dedicated quantum chemical calculations for this compound, which are not available in the provided search context. |

The computational analysis would likely conclude that while this compound maintains the fundamental aromatic and optical properties of the anthracene core, the 1,8-dicarbonitrile substitution pattern introduces significant electronic perturbations that fine-tune its characteristics for potential advanced material applications.

Functional Material Applications and Advanced Research Domains of Anthracene 1,8 Dicarbonitrile

Organic Light-Emitting Diodes (OLEDs)

The intrinsic photophysical properties of the anthracene (B1667546) nucleus make it a highly suitable candidate for blue-emitting materials in OLEDs. beilstein-journals.org The strategic placement of two electron-withdrawing dicarbonitrile groups at the peri (1,8) positions significantly modifies the electronic structure of the molecule, suggesting its potential use as either an emitter or a host component in the emissive layer of an OLED. smolecule.com

The design of high-performance deep-blue emitters often relies on creating molecules with a wide energy gap and high photoluminescence quantum yield (PLQY). The anthracene core provides the fundamental blue-emitting chromophore. The introduction of cyano groups is a well-established method to tune the electronic energy levels, particularly lowering the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance electron injection and transport.

The synthesis of Anthracene-1,8-dicarbonitrile typically starts from precursors like 1,8-dichloroanthraquinone (B31358). beilstein-journals.org A common synthetic route involves the reduction of the anthraquinone (B42736) to its anthracene form, followed by a nucleophilic substitution or metal-catalyzed cyanation reaction to replace the halo-substituents with nitrile groups. smolecule.combeilstein-journals.org For instance, 1,8-dichloroanthracene (B3240527) can be reacted with sodium cyanide or other cyanide sources to yield the target dinitrile compound. smolecule.com This modular synthesis allows for the creation of a rigid, electron-deficient anthracene core that can be further functionalized or used directly as a component in OLEDs. Its strong electron-accepting nature makes it a candidate for an acceptor unit in a donor-acceptor (D-A) type emitter or as an electron-transporting host material for a fluorescent dopant.

Achieving a high External Quantum Efficiency (EQE) in OLEDs, especially in the deep-blue region, is a significant challenge. The theoretical maximum EQE for conventional fluorescent emitters is limited to around 5% due to the fact that only singlet excitons (25% of the total) can emit light. To overcome this, strategies focus on harvesting the non-emissive triplet excitons (75%). While specific EQE data for this compound is scarce, the performance of other nitrile-containing anthracene derivatives illustrates the effectiveness of these strategies. These materials are often used in host-dopant systems to minimize concentration quenching and optimize charge balance, leading to enhanced efficiency and stable color coordinates under varying operating conditions.

Table 1: Performance of Selected Nitrile-Substituted Anthracene Derivatives in Blue OLEDs This table presents data for comparative purposes to illustrate the performance of related compounds.

| Emitter Compound Name | Device Type | Max EQE (%) | CIE Coordinates (x, y) |

| pCzphAnBzt | Non-doped | 6.0% | (0.15, 0.07) |

| DPF-AnCN | Non-doped | 7.1% | (0.149, 0.104) |

| IP-An-PPI | Doped | 7.51% | (0.150, 0.118) |

To break the 5% EQE ceiling of conventional fluorescence, non-emissive triplet excitons must be converted into light-emitting singlets. Two primary mechanisms for this are Thermally Activated Delayed Fluorescence (TADF) and Triplet-Triplet Annihilation (TTA).

Triplet-Triplet Annihilation (TTA) is a process where two triplet excitons fuse to create one higher-energy singlet exciton. The anthracene core is a classic TTA-active material. For TTA to be efficient, the energy of the singlet state (S₁) must be less than or equal to twice the energy of the triplet state (T₁), i.e., E(S₁) ≤ 2E(T₁). The introduction of dinitrile groups would modulate these energy levels. Given that many anthracene derivatives exhibit efficient TTA, it is plausible that this compound could function as a TTA-based emitter or sensitizer (B1316253), potentially increasing the theoretical EQE limit.

Thermally Activated Delayed Fluorescence (TADF) requires a very small energy gap between the S₁ and T₁ states (ΔE_ST), allowing triplets to be converted to singlets via reverse intersystem crossing (RISC). This is typically achieved in donor-acceptor molecules with a high degree of charge-transfer character. While the this compound molecule itself may not have a sufficiently small ΔE_ST, it could serve as a powerful acceptor unit when combined with suitable donor moieties in a more complex molecular design aimed at achieving TADF.

This compound can be considered a platform for further molecular engineering to optimize device performance. Its rigid structure is advantageous, but like many planar aromatic molecules, it can suffer from aggregation-caused quenching which reduces solid-state luminescence efficiency.

A key molecular engineering strategy is intramolecular encapsulation , where bulky substituents are attached to the anthracene core. This sterically hinders close packing between molecules, preserving the emissive properties of individual molecules in the solid state and improving the PLQY of thin films. For this compound, such groups could be added at other available positions on the anthracene skeleton.

Another crucial aspect is achieving bipolar transport , meaning the material can efficiently transport both holes and electrons. The dicarbonitrile substitution makes the anthracene core strongly electron-deficient and thus likely a good electron transporter (n-type). To create a bipolar material, electron-donating groups (e.g., carbazole (B46965), triphenylamine) could be chemically attached to the this compound core. beilstein-journals.org This would create a molecule with both hole-transporting (donor) and electron-transporting (acceptor) pathways, leading to a more balanced charge injection and a recombination zone located centrally within the emissive layer, thereby boosting device efficiency and stability.

Harnessing Triplet Excitons via Thermally Activated Delayed Fluorescence (TADF) and Triplet-Triplet Annihilation (TTA)

Organic Semiconductors and Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is fundamentally dependent on the charge transport characteristics of the semiconductor layer. beilstein-journals.org Anthracene and its derivatives have been extensively studied as active materials in OFETs. beilstein-journals.orgbeilstein-journals.org

Charge transport in organic semiconductors is described by charge carrier mobility (µ), with distinct values for holes (µ_h) and electrons (µ_e). The chemical structure of the molecule dictates whether it will preferentially transport holes (p-type), electrons (n-type), or both (bipolar). Unsubstituted anthracene is typically a p-type semiconductor.

The introduction of the two strongly electron-withdrawing cyano groups at the 1 and 8 positions is expected to drastically alter this behavior. These groups significantly lower the LUMO energy level, which facilitates the injection and transport of electrons. Therefore, it is strongly predicted that this compound would function as an n-type semiconductor . While specific mobility values for this compound are not readily found, the general principle of tuning transport properties via electron-withdrawing substituents is well-established in the field. For context, various anthracene derivatives have been synthesized to exhibit a wide range of transport behaviors.

Table 2: Charge Transport Characteristics of Selected Anthracene Derivatives This table provides contextual data from related anthracene compounds to illustrate the range of achievable charge transport properties through chemical modification.

| Compound | Substituent Type | Predominant Transport Type | Highest Reported Mobility (cm²·V⁻¹·s⁻¹) |

| Rubrene | Phenyl groups | p-type (single crystal) | >15 |

| DTAnt | Thiophene groups | Bipolar | µ_h ≈ 0.069, µ_e ≈ 0.060 |

| DHTAnt | Hexylthiophene groups | n-type | µ_e ≈ 0.12 |

| DPPVAnt | Phenylvinyl groups | p-type | µ_h ≈ 0.49 |

Development of Ambipolar Organic Semiconductors

The development of high-performance organic electronics, such as complementary metal-oxide semiconductor (CMOS) circuits, relies heavily on ambipolar organic semiconductors, materials capable of transporting both holes and electrons. nih.govrsc.org Ambipolar transistors allow for more compact and complex circuit designs and are fundamental to the creation of devices like organic light-emitting transistors (OLETs). nih.gov While many organic materials exhibit dominant p-type (hole-transporting) or n-type (electron-transporting) characteristics, achieving balanced ambipolar transport in a single material is a significant challenge. researchgate.net

Anthracene derivatives are promising candidates for ambipolar semiconductors due to their tunable electronic properties. The introduction of electron-withdrawing groups, such as the dinitrile substituents in this compound, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport, a crucial characteristic for n-type and ambipolar behavior. researchgate.net Research on related high-mobility emissive organic semiconductors like 2,6-diphenylanthracene (B1340685) (DPA) and 2,6-di(2-naphthyl)anthracene (B13908054) (dNaAnt) has demonstrated the potential of the anthracene core in constructing efficient OLETs. nih.gov These devices have shown strong, spatially controlled light emission in both p- and n-conducting channels, a hallmark of effective ambipolar charge transport. nih.gov

The performance of ambipolar organic field-effect transistors (OFETs) is evaluated by key parameters such as charge carrier mobility (μ) for both electrons (μe) and holes (μh) and the on/off current ratio. The goal is to achieve high and balanced mobilities.

| Material System | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Device Type | Reference |

| 2OD-TTIFDM | 0.01 | 0.13 | OFET | rsc.org |

| 2OD-TTIFDK | 0.01 | 0.02 | OFET | rsc.org |

| DPA Single Crystal | - | - | OLET | nih.gov |

| dNaAnt Single Crystal | - | - | OLET | nih.gov |

Data for DPA and dNaAnt mobilities were not specified in the provided context but were noted for high performance in ambipolar OLETs.

Design Principles for Integrated Optoelectronic Devices

The design of integrated optoelectronic devices, which combine electronic and optical functionalities, requires materials that possess both excellent charge transport and light-emitting properties. nih.govspiedigitallibrary.org this compound and its derivatives are utilized as building blocks in this field due to their inherent fluorescence and semiconductor characteristics. smolecule.com Key applications include organic light-emitting diodes (OLEDs) and OLETs. nih.govacs.org

A crucial design principle involves tuning the molecular structure to control the energy levels of the Highest Occupied Molecular Orbital (HOMO) and LUMO. opticsjournal.net This is essential for efficient charge injection from electrodes and for ensuring that the recombination of electrons and holes leads to light emission in the desired region of the spectrum, including near-infrared (NIR) wavelengths. spiedigitallibrary.orgopticsjournal.net For instance, creating donor-acceptor (D-A) architectures within the molecule can lower the bandgap and red-shift the emission. opticsjournal.net

Another advanced design strategy is the use of through-space charge transfer (TSCT). acs.org In this approach, donor and acceptor units are held in close proximity by a rigid linker, facilitating charge transfer through space rather than through covalent bonds. This can lead to the formation of high-efficiency exciplexes, which are crucial for thermally activated delayed fluorescence (TADF) emitters in next-generation OLEDs. acs.org The rigid structure of the anthracene core can serve as a scaffold for such designs. High external quantum efficiencies (EQE) are a primary goal in these devices. For example, OLETs based on DPA and dNaAnt single crystals have achieved EQEs approaching 1.61% and 1.75%, respectively, which are among the highest for single-component OLETs. nih.gov

| Device | Material | Max. External Quantum Efficiency (EQE) | Brightness (cd/m²) | Reference |

| OLET | DPA | ~1.61% | 1210 | nih.gov |

| OLET | dNaAnt | ~1.75% | 3180 | nih.gov |

| OLED | APDC-DTPA | 2.19% | - | opticsjournal.net |

Chemical Sensing Platforms and Molecular Recognition Systems

The unique photophysical properties of this compound make it a valuable component in chemical sensors. smolecule.com These sensors are devices that can detect and report the presence of specific chemical species (analytes) in their environment. nsf.govnih.gov The anthracene core acts as a fluorophore, a molecule that can absorb light at one wavelength and emit it at a longer wavelength. Interaction with an analyte can modulate this fluorescence, providing a detectable signal. smolecule.com

Fluorescence-Based Sensing Mechanisms (e.g., Host-Guest Interactions, Fluorescence Enhancement/Quenching)

Fluorescence-based sensors offer high sensitivity and are relatively easy to use. mdpi.com The sensing mechanism often relies on host-guest interactions, where the anthracene-based sensor (the host) is designed to specifically bind to a target analyte (the guest). This binding event triggers a change in the fluorescence output. nih.gov

Two primary mechanisms are fluorescence enhancement ("turn-on") and fluorescence quenching ("turn-off").

Fluorescence Quenching: The fluorescence intensity of the sensor decreases upon binding the analyte. This can occur through several processes, including photoinduced electron transfer (PET), where the analyte facilitates a non-radiative decay pathway for the excited sensor molecule. rsc.orgsci-hub.se For example, a sensor's fluorescence might be quenched by the presence of Fe³⁺ ions or nitroaromatic compounds. sci-hub.se

Fluorescence Enhancement: The fluorescence intensity increases upon binding the analyte. This often happens when a quenching process that is active in the free sensor molecule is inhibited upon binding. nih.govresearchgate.net For instance, a sensor that is initially weakly fluorescent due to a process like C=N isomerization or PET can become strongly fluorescent when an analyte like Cu²⁺ binds and restricts these non-radiative pathways. researchgate.net Another example involves anthracene-based cage receptors where the binding of anions like phosphate (B84403) and oxalate (B1200264) leads to a significant fluorescence enhancement. nih.gov

Electrochemical Sensor Development for Specific Analytes

Electrochemical sensors represent another important class of analytical devices where anthracene and its derivatives find application. mdpi.comnih.gov These sensors measure changes in electrical properties (like current or potential) that occur when the sensor interacts with an analyte. mit.edu The development of these sensors has been driven by the need for rapid, reliable, and inexpensive field-based monitoring of pollutants and other chemical species. nih.gov

While research has focused on developing electrochemical sensors for the detection of anthracene as a polycyclic aromatic hydrocarbon (PAH) pollutant, the inherent electrochemical activity of the anthracene core can also be harnessed in the sensor itself. mdpi.comresearchgate.net The development platform for these sensors often involves modifying electrode surfaces with materials that have a high affinity and specificity for the target analyte. nih.gov Nanomaterials like carbon nanotubes or functionalized graphene are often used to enhance sensitivity and performance. The this compound molecule could potentially be incorporated into such platforms, where its interaction with an analyte could lead to a measurable change in the electrochemical response.

Recognition of Polar Molecules, Anions, and Dicarboxylic/Diphosphonic Acids

A significant area of research is the design of synthetic receptors based on the anthracene framework for the specific recognition of various molecules and ions. nih.govrsc.org The rigid anthracene structure provides a well-defined scaffold for positioning binding sites (like hydrogen bond donors and acceptors) to achieve selective interaction with a target guest.

Anion Recognition: Anthracene derivatives have been successfully developed to recognize and sense anions. For example, an amido-amine cage receptor incorporating a 1,8-anthracene dicarboxamide unit shows good binding selectivity for phosphate over other anions in neutral aqueous solutions. nih.gov Another sensor based on an anthracene-appended boronic acid can detect carboxylate, phosphate, and sulphate anions through fluorescence quenching. rsc.org A different 9-substituted anthracene derivative bearing a phenylalaninol unit was found to selectively detect acetate (B1210297) anions through fluorescence enhancement in a protic medium. nih.gov

Recognition of Dicarboxylic Acids: The challenge in recognizing dicarboxylic acids lies in matching the receptor's binding sites to the two carboxylic acid groups of the guest. rsc.org The geometry of the 1,8-disubstituted anthracene scaffold is well-suited for this purpose. Research has demonstrated the use of 1,8-anthracene dicarboxylic acid derivatives in synthetic receptors for recognizing dicarboxylic acids. nih.gov For example, an anthracene-boronic acid receptor can act as a ditopic receptor, simultaneously binding the basic and acidic groups of the monoanion of malonic acid, leading to a strong "turn-on" fluorescence response. rsc.org

Design of Colorimetric Sensors

Colorimetric sensors provide a visual and often immediate signal, changing color in the presence of a specific analyte. rsc.org This change can be detected by the naked eye, making them highly practical for many applications. mdpi.com The design of these sensors often involves a chromophore whose absorption spectrum is sensitive to its chemical environment.

While anthracene itself is primarily a fluorophore, its derivatives can be engineered into colorimetric sensors. By attaching specific receptor units and electron-donating or -withdrawing groups to the anthracene core, the molecule's interaction with an analyte can induce a significant shift in its absorption of visible light. mdpi.comrsc.org For example, attaching strongly electron-withdrawing groups to a receptor can shift its absorption spectrum into the visible region. mdpi.com The binding of a basic anion can then cause deprotonation, leading to a distinct color change. mdpi.com The principle relies on the interaction between the sensor and analyte, which can include hydrogen bonding, Lewis acid-base interactions, or proton transfer, altering the electronic structure of the chromophore. nih.gov

Photocatalysis and Photoredox Chemistry

This compound, with its extended π-conjugated system and unique photophysical properties, is an emerging candidate in the field of photocatalysis and photoredox chemistry. smolecule.com Its ability to absorb UV-visible light and participate in electron transfer processes makes it a molecule of interest for driving various chemical transformations.

The application of anthracene derivatives in visible-light-mediated photocatalysis is a burgeoning area of research. These reactions harness the energy of visible light to initiate single-electron transfer (SET) processes, generating reactive intermediates that can forge new chemical bonds. beilstein-journals.org While many studies focus on transition metal complexes, organic dyes and aromatic hydrocarbons like anthracene derivatives are gaining traction as metal-free alternatives. beilstein-journals.orgacs.org

The general mechanism for visible-light photoredox catalysis involves the photoexcitation of the catalyst, which can then engage in either an oxidative or reductive quenching cycle. nih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, forming a highly reducing radical anion. This radical anion can then reduce a substrate, initiating a chemical transformation. umich.edu Conversely, in an oxidative quenching cycle, the excited photocatalyst oxidizes a substrate and is subsequently regenerated by a sacrificial reductant.

Although direct, extensive research on this compound as a primary photocatalyst is still developing, the principles established with related compounds like 9,10-dicyanoanthracene (B74266) (DCA) and other cyanoarenes provide a strong foundation for its potential applications. beilstein-journals.orgresearchgate.net For instance, the radical anion of DCA has been utilized in photoredox-mediated reduction and C-C cross-coupling reactions under red-light conditions. beilstein-journals.org Given the structural and electronic similarities, this compound is expected to exhibit comparable reactivity, participating in photoinduced electron transfer (PET) processes to facilitate a range of organic transformations. beilstein-journals.org

Research on related systems, such as covalent organic frameworks (COFs) incorporating dicarbonitrile-functionalized aromatic units, demonstrates the viability of these motifs in heterogeneous photocatalysis under visible light. researchgate.net

Photocatalytic oxidative coupling and selective oxidation are powerful synthetic strategies for constructing complex molecules from simpler precursors. Anthracene derivatives have been investigated as photocatalysts in such reactions, primarily through the generation of reactive oxygen species or by facilitating electron transfer from the substrate.

One notable application is the photocatalytic oxygenation of anthracenes to produce the corresponding anthraquinones. nih.gov This transformation is significant as anthraquinones are valuable industrial chemicals. The mechanism often involves the photoexcited catalyst generating a substrate radical cation, which then reacts with oxygen. nih.govmdpi.com A study on the photocatalytic oxygenation of anthracene derivatives using 9-mesityl-10-methylacridinium (B1239669) ion as a photocatalyst demonstrated the formation of epidioxyanthracenes, which can further transform into anthraquinones. nih.gov While this study did not specifically use this compound, its anthracene core suggests potential for similar reactivity.

Furthermore, anthracene-based covalent organic frameworks (COFs) have been successfully employed as heterogeneous photocatalysts for the oxidative coupling of amines to imines and the selective oxidation of sulfides to sulfoxides under white light irradiation. researchgate.net These reactions showcase the potential of incorporating anthracene units into extended structures to create robust and recyclable photocatalysts. For example, a benzotrithiophene-based COF assembled with a terphenyl-dicarbonitrile linker showed remarkable conversion and selectivity in these oxidative transformations. researchgate.net This highlights the role of the dicarbonitrile-functionalized aromatic components in facilitating the photocatalytic cycle.

The selective oxidation of alcohols to aldehydes or carboxylic acids is another area where photocatalysis is impactful. researchgate.net Research on metallacages and other supramolecular structures has shown that encapsulating a photosensitizer can regulate the generation of reactive oxygen species, leading to selective oxidation products. researchgate.net Anthracene derivatives are often used as building blocks in these supramolecular systems. researchgate.net

Table 1: Examples of Photocatalytic Oxidative Transformations with Anthracene Derivatives

| Substrate | Product | Photocatalyst System | Key Findings |

| 9,10-Dimethylanthracene | Dimethylepidioxyanthracene | 9-Mesityl-10-methylacridinium ion | Efficient photocatalytic oxygenation under visible light. nih.gov |

| Anthracene | Anthraquinone | 9-Mesityl-10-methylacridinium ion | Six-electron oxidation product formed via an intermediate. nih.gov |

| Benzylamines | Imines | Porphyrin-containing COF | Oxidative coupling reaction under photocatalytic conditions. frontiersin.org |

| Organic Sulfides | Sulfoxides | BTT-sp2c-COF with TEMPO | High conversion and selectivity in selective oxidation. researchgate.net |

The Birch reduction is a classic organic reaction for the partial reduction of aromatic rings, but it typically requires harsh conditions, such as the use of alkali metals in liquid ammonia (B1221849). researchgate.netresearchgate.net Consequently, developing milder, photocatalytic alternatives has become a significant research goal. Photoreduction of arenes under visible light offers a more sustainable approach to generate dearomatized products. umich.edunih.gov

The mechanism of these photoreductions often involves the generation of a highly reducing species that can transfer an electron to the aromatic substrate, forming a radical anion. stackexchange.com This radical anion is then protonated to yield the final reduced product. stackexchange.com Anthracene itself is a common substrate for these studies due to its relatively low reduction potential. nih.gov

Recent studies have demonstrated the successful photoreduction of anthracene and other arenes using a combination of a photosensitizer, a sacrificial electron donor, and a proton source. researchgate.netnih.gov In one approach, a photosensitizer absorbs visible light and undergoes intersystem crossing to its triplet state. This excited state can then be reduced by a sacrificial donor. The resulting reduced sensitizer is a potent reductant capable of reducing the arene. nih.gov An alternative pathway involves energy transfer from the excited sensitizer to the arene, followed by electron transfer to the excited arene. nih.gov

While specific studies focusing on this compound as the substrate or catalyst in Birch-type photoreductions are not widely reported, its electronic properties suggest it could be a viable substrate. The electron-withdrawing nitrile groups would make its reduction more challenging than unsubstituted anthracene, but the fundamental principles of photoreductive dearomatization would still apply. The successful triple Birch reduction of anthracene to 1,4,5,8,9,10-hexahydroanthracene (B1583848) under certain conditions indicates the potential for extensive dearomatization of the anthracene core. stackexchange.comnih.gov

The contamination of water sources with organic dyes from industrial effluents is a major environmental concern. jwent.neteib.org Photocatalysis has emerged as a promising technology for the degradation of these pollutants into less harmful substances like CO2 and H2O. nih.govnih.gov This process typically utilizes semiconductor photocatalysts, but organic molecules and materials are also being explored. nih.gov

The general mechanism for photocatalytic dye degradation involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O2•−), upon irradiation of the photocatalyst. mdpi.commdpi.com These ROS then attack and break down the complex structures of the dye molecules.

Anthracene-based materials have shown potential in this application. For instance, covalent organic frameworks (COFs) containing anthracene moieties have been developed as visible-light-active photocatalysts for the degradation of dyes like Methylene (B1212753) Blue. researchgate.net The extended conjugation and porous nature of these materials facilitate light absorption and interaction with the dye molecules. Similarly, other organic photocatalysts, such as those based on pyrylium, have been shown to efficiently degrade dyes like Rhodamine B. researchgate.net

While direct studies on the use of molecular this compound for dye degradation are scarce, its photophysical properties suggest it could act as a photosensitizer in such processes. Additionally, related polycyclic aromatic hydrocarbons like anthracene have been the target of removal from wastewater using adsorption methods with materials like biochar. researchgate.net This indicates the environmental relevance of anthracene-based compounds and the need for effective remediation strategies, for which photocatalysis is a key candidate.

Table 2: Research on Photocatalytic Degradation of Organic Dyes

| Photocatalyst Type | Target Dye | Key Findings |

| Covalent Triazine Polymer with Anthracene units | Methylene Blue | Efficient degradation under visible light. researchgate.net |

| Copper(II) Coordination Polymers | Acid Orange 7, Methyl Orange | High degradation efficiency under visible light. mdpi.com |

| Reduced Graphene Oxide (rGO) | Indigo Carmine, Neutral Red | Effective degradation and adsorption of dyes. nih.gov |

| ZIF-8@TiO2(KI) | Congo Red | Adsorption-assisted photocatalysis enhances degradation. mdpi.com |

Photoreduction of Aromatic Substrates (e.g., Birch-type Alternatives)

Supramolecular Chemistry and Self-Assembly

The rigid, planar structure and rich π-electron system of the anthracene core make it an excellent building block for supramolecular chemistry and the self-assembly of complex architectures. researchgate.netmdpi.com The introduction of dinitrile functionalities at the 1,8-positions provides specific directional interactions and modifies the electronic properties, influencing how these molecules organize into larger, ordered structures.

Host-guest chemistry involves the formation of complexes where a smaller "guest" molecule is bound within a cavity or pocket of a larger "host" molecule or supramolecular assembly. mdpi.comwikipedia.orgresearchgate.net These interactions are driven by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org

Anthracene derivatives are frequently used to construct hosts due to their defined geometry and ability to engage in π-π stacking. mdpi.com The 1,8-disubstitution pattern is particularly useful for creating "clip-like" or "tweezer" hosts. For example, 1,8-bis(dimesitylboryl)anthracene has been synthesized and shown to have a high affinity for anions like fluoride (B91410) and cyanide, acting as a host for these guest species. rsc.org The binding event is accompanied by a change in the fluorescence of the host molecule, making it a potential sensor. rsc.org

While this example involves boryl groups, the principle extends to other functionalities. The synthesis of metallacycles and metallacages using 1,8-disubstituted anthracene ligands demonstrates the creation of well-defined cavities capable of encapsulating guest molecules. mdpi.com Ligands such as 1,8-bis(4-pyridylethynyl)anthracene self-assemble with metal ions to form rectangular or prismatic cages. mdpi.com The size and nature of the cavity can be tuned by changing the linker, and these cages can exhibit interesting host-guest properties.

The dicarbonitrile groups on this compound can participate in coordination with metal centers or engage in dipole-dipole interactions, guiding the self-assembly process. Studies on dicarbonitrile-polyphenylenes on silver surfaces have shown the formation of honeycomb-like host networks stabilized by coordination with cobalt atoms. mdpi.com These porous networks can then trap guest molecules. Although this specific study did not use an anthracene linker, it demonstrates the utility of terminal dinitrile groups in forming host structures on surfaces.

The encapsulation of guest molecules within a host can dramatically alter the guest's reactivity and photophysical properties, a principle that is central to supramolecular catalysis and the development of responsive materials. researchgate.net

Formation of Hydrogen-Bonded Architectures (e.g., Cyclic Dimers, Zigzag Chains)

The specific substitution pattern of this compound, with two cyano groups positioned on the same side of the anthracene core, provides distinct possibilities for forming ordered supramolecular structures through hydrogen bonding. The nitrogen atoms of the nitrile groups are effective hydrogen bond acceptors, enabling interactions with suitable donor molecules. While direct crystallographic studies of hydrogen-bonded assemblies of solely this compound are not extensively detailed in the literature, the principles of supramolecular chemistry and studies of analogous compounds allow for an understanding of its potential.

Research on structurally related anthracene derivatives highlights the capacity of the 1,8-disubstituted scaffold to direct the formation of specific, extended architectures. For instance, anthracene-1,8-dimethanol, where hydroxymethyl groups replace the nitrile groups, forms infinite zigzag chains propagated by hydrogen bonds in the solid state. nih.gov In this structure, each hydroxyl group acts as both a hydrogen bond donor and acceptor, creating a robust, one-dimensional network. nih.gov This illustrates the strong directional influence of the substituents at the 1 and 8 positions.

In the case of this compound, the cyano groups would primarily function as acceptors. The formation of hydrogen-bonded architectures would thus require the presence of hydrogen-bond donor molecules. The significance of hydrogen-bonding interactions in creating functional materials is well-established, as they can dictate the construction of 3D supramolecular architectures with tailored optical and physical properties. rsc.org Theoretical studies and analysis of similar systems suggest that interactions between the carboxyl groups of host molecules and guest molecules can form various hydrogen bond motifs, including cyclic (ring) and discrete (D) patterns. rsc.org The specific geometry of this compound could facilitate the formation of cyclic dimers with complementary bifunctional donor molecules or one-dimensional zigzag chains if linked by a suitable molecular partner.

The table below outlines potential hydrogen-bonded structures involving this compound based on the established roles of its functional groups and analogies with similar molecular systems.

| Potential Architecture | Interacting Partner | Dominant Interaction | Resulting Structure |

| Cyclic Dimer | Bifunctional H-bond donor (e.g., diol, dicarboxylic acid) | C≡N···H-O/H-N | Discrete, closed-loop structure formed by two molecules of each component. |

| Zigzag Chain | Single H-bond donor with appropriate geometry | C≡N···H-X (X=O, N) | Extended, one-dimensional polymer-like chain with an alternating pattern. |

| Host-Guest Complex | Molecules with multiple H-bond donor sites (e.g., pyromellitic diimide hosts) | Multiple C≡N···H-X interactions | Encapsulation of guest molecules within a host framework, potentially forming channelled architectures. rsc.org |

Construction of Light-Controlled Supramolecular Assemblies

Anthracene and its derivatives are highly valued components in the construction of stimuli-responsive materials, particularly those controlled by light. nankai.edu.cn Light offers a clean and non-invasive method to trigger changes in molecular and material properties. nih.gov The anthracene moiety can function as a photoswitch, driving the assembly and disassembly of complex supramolecular structures, which is crucial for developing dynamic smart materials. nankai.edu.cnnih.gov